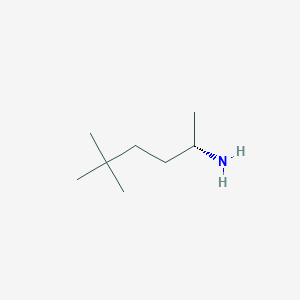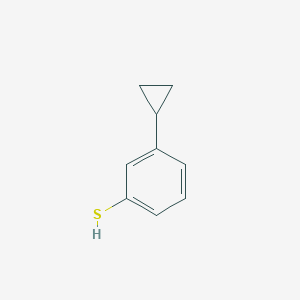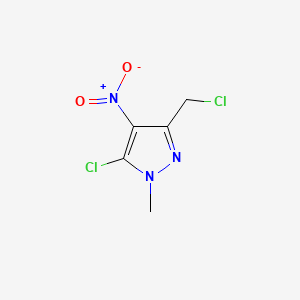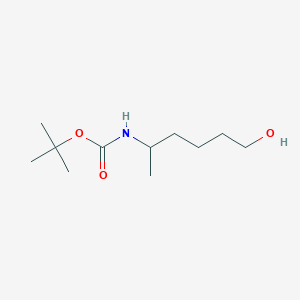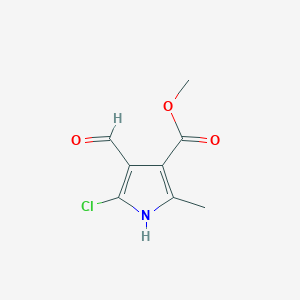
methyl5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a formyl group, a chlorine atom, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The methyl ester group can be introduced through esterification of the carboxylic acid derivative using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
化学反応の分析
Types of Reactions
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-4-carboxy-2-methyl-1H-pyrrole-3-carboxylate.
Reduction: 5-chloro-4-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.
Substitution: 5-substituted-4-formyl-2-methyl-1H-pyrrole-3-carboxylate derivatives.
科学的研究の応用
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the chlorine atom and ester group can influence the compound’s lipophilicity and bioavailability.
類似化合物との比較
Similar Compounds
Methyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate: Lacks the 2-methyl substitution, which can affect its reactivity and biological activity.
Methyl 5-chloro-4-formyl-2-ethyl-1H-pyrrole-3-carboxylate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Methyl 5-bromo-4-formyl-2-methyl-1H-pyrrole-3-carboxylate: Contains a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the formyl group, chlorine atom, and methyl ester group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(8(12)13-2)5(3-11)7(9)10-4/h3,10H,1-2H3 |
InChIキー |
YXCDIQVDXOCAPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)Cl)C=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



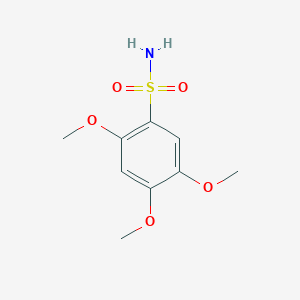
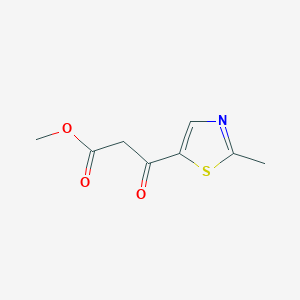
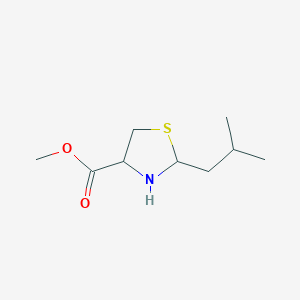
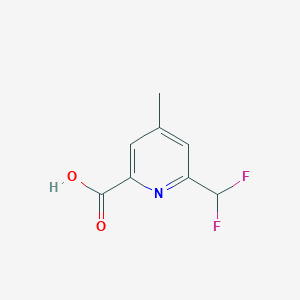
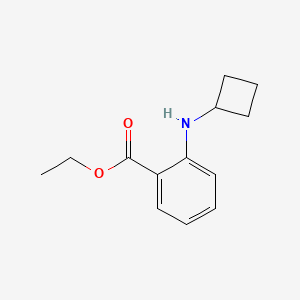
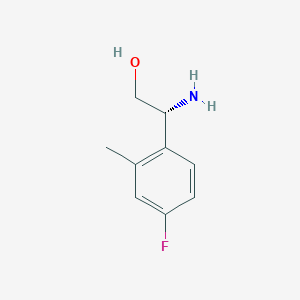
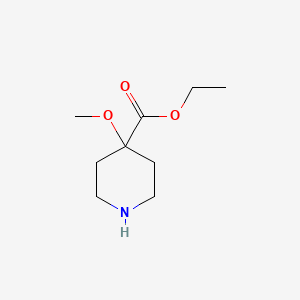
![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
